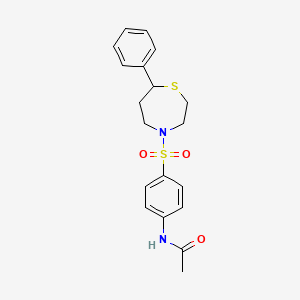

N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-15(22)20-17-7-9-18(10-8-17)26(23,24)21-12-11-19(25-14-13-21)16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSJLVKURAUUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide typically involves the formation of the thiazepane ring followed by sulfonylation and acetamide formation. The process begins with the preparation of the thiazepane ring, which can be achieved through a cyclization reaction involving a suitable precursor. The phenyl group is then introduced via a substitution reaction. The sulfonylation step involves the reaction of the thiazepane derivative with a sulfonyl chloride under basic conditions. Finally, the acetamide group is introduced through an acylation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The phenyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.

Medicine: It is being investigated for its potential therapeutic applications, including as an analgesic and anti-cancer agent.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The thiazepane ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of bacterial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following section compares N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide with two analogous sulfonamide-acetamide derivatives from the provided evidence. Key structural and functional differences are highlighted.

Comparison with N4-Acetylsulfamethazine (N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide)

- Structural Features: Both compounds share a sulfonamide-phenyl-acetamide backbone. N4-Acetylsulfamethazine substitutes the 1,4-thiazepane ring with a 4,6-dimethylpyrimidinyl amino group . Molecular formula: C10H12N2O4S (N4-Acetylsulfamethazine) vs. C19H21N2O3S2 (target compound).

- Synthesis :

Comparison with N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structural Features: Both compounds feature acetamide and sulfonamide groups, but the target compound lacks the nitro and chloro substituents present in the analog .

- Crystallographic and Physical Properties :

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits intermolecular hydrogen bonding (C–H⋯O interactions), forming chains that influence crystallinity .

- The bulkier 7-phenyl-1,4-thiazepane group in the target compound may disrupt such packing, leading to differences in melting points or solubility.

Tabulated Comparison of Key Parameters

Implications of Structural Differences

- Pharmacological Profile : The 1,4-thiazepane ring in the target compound may enhance binding to sulfur-dependent enzymes (e.g., cysteine proteases) compared to pyrimidine or nitro-substituted analogs.

- Solubility and Stability : The nitro group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide reduces solubility but increases electrophilicity, whereas the thiazepane ring’s lipophilicity may improve bioavailability.

- Synthetic Feasibility : The target compound’s synthesis likely requires advanced heterocyclic chemistry techniques, contrasting with simpler acetylation methods used for analogs .

Biological Activity

N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, focusing on its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is , with a molecular weight of 391.5 g/mol. The compound features a thiazepan ring which is significant for its biological interactions.

Research indicates that compounds containing the thiazepan core often exhibit various pharmacological effects, including anticonvulsant and neuroprotective activities. The sulfonamide group is known to influence enzyme inhibition and receptor binding, which may contribute to the biological activity of this compound.

Anticonvulsant Activity

A study focused on related compounds has shown promising anticonvulsant activity. For instance, derivatives of N-phenylacetamide have been synthesized and evaluated for their efficacy in animal models of epilepsy. The initial screenings utilized the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, revealing that certain derivatives exhibited significant protective effects against seizures .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | MES Test Efficacy (mg/kg) | PTZ Test Efficacy (mg/kg) |

|---|---|---|

| Compound A | 100 (0.5h) | 300 (4h) |

| Compound B | 300 (0.5h) | Not effective |

| N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide | TBD | TBD |

The exact efficacy of N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide in these tests remains to be fully elucidated through dedicated studies.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, akin to other thiazepan derivatives. Some studies have indicated that similar compounds can inhibit carbonic anhydrase II, which plays a role in neuroprotection by maintaining pH balance and facilitating ion transport in neural tissues .

Q & A

Q. What are the recommended synthetic routes for N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, starting with the formation of sulfonamide linkages. A common approach includes:

- Step 1 : Reacting 7-phenyl-1,4-thiazepane with sulfonyl chlorides to form the sulfonamide core.

- Step 2 : Coupling the intermediate with 4-acetamidophenyl groups via nucleophilic substitution or amidation.

- Purity Optimization : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress. Recrystallization from ethanol or methanol is recommended for final purification .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key analytical methods include:

- X-ray Crystallography : Resolve the crystal structure to determine bond lengths, dihedral angles (e.g., 83.2° between aromatic rings), and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) .

- Spectroscopy : Use -NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and FT-IR to validate sulfonyl (S=O stretch at ~1350–1150 cm) and acetamide (C=O stretch at ~1650 cm) groups .

Q. What are the primary stability considerations for long-term storage?

Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide or acetamide moieties. Stability studies suggest a shelf life of ≥5 years when protected from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50 values)?

Contradictions may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal Assays : Compare enzyme inhibition (e.g., dihydropteroate synthase) across multiple platforms (e.g., spectrophotometric vs. fluorometric assays) .

- Structural Reanalysis : Verify batch purity via HPLC-MS and correlate bioactivity with crystallographic data to identify active conformers .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?

- Molecular Docking : Model interactions with bacterial dihydropteroate synthase (PDB ID: 1AJ0) to identify critical binding residues (e.g., Phe28, Lys221) .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptor count to correlate sulfonamide substitutions with antimicrobial potency .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

- Rational Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to reduce oxidative metabolism.

- In Vitro Microsomal Assays : Test hepatic clearance using rat liver microsomes and LC-MS/MS to quantify parent compound degradation .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial efficacy: How to validate mechanism of action?

- Enzyme Inhibition Assays : Directly measure inhibition of dihydropteroate synthase using purified enzyme and compare with control sulfonamides (e.g., sulfamethoxazole) .

- Rescue Experiments : Supplement bacterial cultures with folate precursors (e.g., p-aminobenzoic acid) to confirm target-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.